![molecular formula C7H5ClN2OS B178149 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147005-91-2](/img/structure/B178149.png)
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide, followed by chlorination using thionyl chloride to introduce the chloromethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems and advanced purification techniques further enhances the scalability and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include a variety of substituted thienopyrimidines, sulfoxides, sulfones, and fused ring systems, each with potential biological activities .
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that derivatives of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one serve as potent inhibitors of Cdc7 kinase, an essential enzyme in the regulation of the cell cycle. A study demonstrated that specific derivatives exhibited IC50 values as low as 0.70 nM, showcasing significant selectivity against other kinases like Cdk2 and ROCK1 . The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position, such as incorporating an aminomethyl group, improved selectivity and potency.
Enzyme Inhibition
The chloromethyl group allows for covalent bonding with thiol groups in proteins, making this compound a candidate for developing irreversible enzyme inhibitors. This characteristic can be exploited to create therapeutic agents targeting various diseases by permanently inactivating specific enzymes.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Its ability to interact with protein targets suggests potential applications in treating infections caused by resistant strains of bacteria or fungi.
Protein-Protein Interactions
The compound is utilized in proteomics to study protein-protein interactions due to its ability to crosslink proteins within cells. This application aids researchers in understanding cellular mechanisms and the formation of protein complexes.
Synthetic Routes
Several synthetic pathways have been developed for producing this compound:
Method | Description |
---|---|
Nucleophilic substitution | Reaction of thieno[3,2-d]pyrimidin-4(3H)-one with chloromethyl derivatives |
Cyclization | Formation through cyclization reactions involving appropriate precursors |
Functional group modification | Introduction of various substituents to enhance biological activity |
Case Studies
A notable case study involved the development of a novel Cdc7 inhibitor based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The study illustrated how modifications at the chloromethyl position improved binding affinity and selectivity against cancer cells while minimizing off-target effects . Further investigations into the molecular docking studies provided insights into the binding interactions at the active site of Cdc7 kinase.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other colchicine-binding site inhibitors, making it a valuable tool in cancer therapy research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another member of the thienopyrimidine family with similar biological activities.
4-chlorothieno[3,2-d]pyrimidine: A closely related compound used as a precursor in the synthesis of various derivatives.
Uniqueness
2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its chloromethyl group, which allows for further functionalization and derivatization.
Activité Biologique
2-(Chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of thieno-pyrimidine derivatives. For instance, one method involves the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxamides with chloromethyl reagents under controlled conditions to yield the desired compound .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and findings.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For example, compounds derived from this scaffold have shown activity against multiple bacterial strains with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. Notably, modifications leading to chloromethyl derivatives have enhanced antibacterial efficacy compared to their non-chlorinated counterparts .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
3a | Bacillus subtilis | 4 |
5a | Staphylococcus aureus | 8 |
6b | Escherichia coli | 16 |
9b | Pseudomonas aeruginosa | 8 |
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, revealing IC50 values in the range of 10.35 to 41.62 µM for different derivatives. This suggests a promising potential for these compounds in cancer therapy .
Table 2: Cytotoxicity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | HepG-2 | 10.35 |
5a | MCF-7 | 15.67 |
9b | A549 (lung) | 27.01 |
The mechanism by which these compounds exert their biological effects is not fully elucidated but appears to involve inhibition of key enzymes such as epidermal growth factor receptor (EGFR). In studies where these compounds were tested as EGFR kinase inhibitors, some derivatives showed IC50 values significantly lower than that of erlotinib, a known EGFR inhibitor, indicating a strong potential for targeted cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study evaluated several thieno[3,2-d]pyrimidin derivatives against common bacterial pathogens. The results highlighted that certain chloromethyl derivatives had superior activity compared to traditional antibiotics like amoxicillin.
- Cytotoxic Evaluation : Another investigation focused on the cytotoxic properties of these compounds against various human cancer cell lines. It was found that the most potent derivatives exhibited selectivity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?
- Methodology : A common approach involves chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using POCl₃ in toluene with Et₃N at 100°C, which avoids excess toxic reagents . Derivatives are synthesized via Pd-catalyzed C–C or C–N cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig couplings), using brominated intermediates and aryl/alkynyl partners under optimized solvent and catalyst conditions (e.g., Pd(PPh₃)₄, CuI) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies substituent environments (e.g., chloromethyl protons at δ ~4.5 ppm, aromatic thieno-pyrimidine signals at δ 7.2–8.8 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, C–Cl ~650 cm⁻¹) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ with <2 ppm error) .
- Best Practices : Use deuterated solvents (DMSO-d₆) for NMR and cross-validate with elemental analysis .
Q. How can cross-coupling reactions expand the structural diversity of this scaffold?
- Methodology : Pd-catalyzed reactions enable introduction of alkynyl (e.g., phenylethynyl), aryl (e.g., 4-methylphenyl), or amino (e.g., tert-butylamino) groups at the 6-position. Key steps include:
- Sonogashira Coupling : 6-Bromo derivatives + terminal alkynes → alkynylated products (yields: 23–85%, dependent on steric hindrance) .
- Buchwald-Hartwig Amination : Brominated core + amines (e.g., isopropylamine) → N-substituted derivatives (yields: 19–32%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cross-coupling reactions?
- Methodology :
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or BINAP ligands to improve efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for aminolysis or toluene for chlorination .
- Microwave Irradiation : Reduces reaction time (e.g., POCl₃-mediated chlorination in 20 min at 95°C) .
- Case Study : Substituting POCl₃ with oxalyl chloride/DMF increased chlorination efficiency and safety .
Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?
- Case Analysis : For pyrazole-fused derivatives , discrepancies in ¹H NMR shifts (e.g., NH protons at δ 10.3–10.9 ppm) may arise from:
- Solvent Polarity : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding.
- Crystallization Artifacts : Recrystallization from DMF vs. methanol can affect tautomerism.
Q. What strategies are effective in designing bioactivity studies for anticancer or antimicrobial applications?
- Methodology :
- In Vitro Screening : Prioritize derivatives with electron-withdrawing groups (e.g., CF₃, Cl) for enhanced cytotoxicity. Test against Plasmodium falciparum (IC₅₀ <1 µM) or cancer cell lines (e.g., MDA-MB-435 melanoma) .
- Enzyme Assays : Evaluate dihydrofolate reductase (DHFR) inhibition using UV-Vis kinetics (Ki values <50 nM) .
- Controls : Include reference inhibitors (e.g., methotrexate for DHFR) and validate with molecular docking .
Q. How can computational modeling guide SAR studies for this scaffold?
- Methodology :
- Docking Simulations : Use OpenEye software to predict binding to targets like 17β-HSD2 or PIM-1 kinase. Focus on hydrophobic interactions with the thieno-pyrimidine core .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Case Study : Trifluoromethyl groups improve lipophilicity and target affinity in malaria studies .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Continuous Flow Systems : Enhance reproducibility for multi-step syntheses (e.g., chlorination → amination) .
- Purification : Employ flash chromatography (cyclohexane/EtOH gradients) or recrystallization (isopropanol) .
- Troubleshooting : Monitor byproduct formation (e.g., dehalogenation) via LC-MS and adjust reaction time/temperature .
Propriétés
IUPAC Name |
2-(chloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDNHXAYQNSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368447 | |
Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147005-91-2 | |
Record name | 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.